2-Bromo-3-methoxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-bromo-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTNPHSZRKQVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Bromo-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
2-Bromo-3-methoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Key Observations:
Halogen Substituents: The presence of bromine in this compound increases steric bulk and polarizability compared to non-brominated analogs. In contrast, 5-bromo-2-chlorobenzene-1-sulfonyl chloride combines bromine and chlorine for enhanced electrophilicity, favoring nucleophilic substitution reactions .
Functional Group Diversity :
- The methoxy group in the target compound provides mild electron-donating effects, balancing the electron-withdrawing sulfonyl chloride group. This contrasts with methyl 3-bromo-5-(chlorosulfonyl)benzoate , where the ester group enhances solubility in polar solvents but reduces thermal stability .
- The methoxymethoxy (MOM) group in 5-bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride adds steric hindrance, which may slow reaction kinetics but improve regioselectivity .
Biological Activity
2-Bromo-3-methoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a methoxy group on the aromatic ring, which may influence its reactivity and biological interactions.
The structure of this compound allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. The sulfonyl chloride group is particularly reactive, facilitating the formation of sulfonamides and other derivatives that can exhibit biological activity.
The mechanism of action typically involves the compound's interaction with specific enzymes or receptors, leading to alterations in biological pathways. For instance, it has been shown to inhibit certain enzymes, which can result in antiproliferative effects in cancer cells .
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways. The compound has been tested against several human cancer cell lines, yielding IC50 values indicating its potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.0 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 0.8 | Inhibits proliferation through cell cycle arrest |
| HeLa (Cervical Cancer) | 0.5 | Triggers oxidative stress leading to cell death |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. For example, it has shown to inhibit glutathione peroxidase (GPx), an important antioxidant enzyme, with IC50 values ranging from 0.6 to 2.3 µM across different studies . This inhibition contributes to increased oxidative stress within cells, potentially enhancing its anticancer effects.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited strong antiproliferative activity against various cancer cell lines, with mechanisms involving both apoptosis and necrosis.
- Enzyme Interaction Study : Another investigation focused on the interaction of this compound with GPx showed that it significantly inhibited enzyme activity, suggesting potential therapeutic applications in oxidative stress-related diseases .
- Pharmacokinetics and Toxicology : Research has also explored the pharmacokinetic profile of this sulfonyl chloride derivative, indicating favorable absorption and distribution characteristics in vivo, alongside a manageable toxicity profile in preliminary animal studies .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis routes for 2-Bromo-3-methoxybenzene-1-sulfonyl chloride, and what critical parameters influence yield?
- Methodological Answer : This compound is typically synthesized via chlorosulfonation of 2-bromo-3-methoxybenzene using chlorosulfonic acid under controlled temperatures (0–5°C). Key parameters include:
- Reaction time : Excessive duration may lead to over-sulfonation or decomposition.
- Moisture exclusion : Critical to prevent hydrolysis of the sulfonyl chloride group to sulfonic acid.
- Purification : Post-reaction quenching in ice water, followed by extraction with dichloromethane and recrystallization from non-polar solvents (e.g., hexane), ensures high purity (>95%) .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify aromatic substitution patterns (e.g., methoxy at C3, bromo at C2) and sulfonyl chloride functionality.
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (expected m/z ~259.54 for [M+H]⁺).
- HPLC/GC-MS : For purity assessment, particularly to detect residual precursors or hydrolyzed byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for electrophilic substitutions involving this compound?
- Methodological Answer :
Validate computational models (e.g., DFT) using benchmark reactions with structurally analogous compounds (e.g., 3-Bromo-4-methoxy derivatives).
Conduct kinetic studies under varied conditions (solvent polarity, temperature) to identify rate-limiting steps.
Employ in situ spectroscopic monitoring (e.g., ReactIR) to detect transient intermediates that may explain unexpected regioselectivity .
Q. What strategies optimize the stability of this compound during long-term storage and experimental use?
- Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent photolytic degradation. Pre-dry containers to minimize hydrolysis.
- Experimental handling : Prepare fresh solutions in anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to humidity.
- Stability checks : Periodic purity assessment via TLC or NMR .
Q. How do steric and electronic effects of the bromo and methoxy substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing bromo group at C2 directs electrophilic attacks to the para position (C5).
- The methoxy group at C3 exerts ortho/para-directing effects via resonance, but steric hindrance may disfavor adjacent reactions.
- Validation : Screen Suzuki-Miyaura couplings with diverse boronic acids and Pd catalysts, analyzing outcomes via LC-MS and 2D NMR .
Q. What protocols mitigate competing side reactions (e.g., hydrolysis or elimination) during nucleophilic substitutions with amines?
- Methodological Answer :
- Use anhydrous conditions (molecular sieves) and low temperatures (0–5°C) to suppress hydrolysis.
- Add amines slowly to control exotherms.
- Monitor reaction progress via ¹H NMR for sulfonamide formation.
- Purify products via silica gel chromatography with ethyl acetate/hexane gradients .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts inconsistent with expected structure)?
- Methodological Answer :
Re-synthesize the compound to rule out batch-specific impurities.
Perform heteronuclear correlation spectroscopy (HSQC, HMBC) to confirm connectivity.
Cross-validate with X-ray crystallography if crystalline derivatives are accessible .
Experimental Design Considerations
Q. How to design derivatives for probing structure-activity relationships in sulfonamide-based inhibitors?
- Methodological Answer :
- Synthesize derivatives by reacting the sulfonyl chloride with diverse amines (e.g., aliphatic, aromatic).
- Characterize derivatives using LC-HRMS and assess biological activity via enzyme inhibition assays.
- Correlate electronic properties (Hammett σ values) of substituents with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
